REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[C:5]([S:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:4][N:3]=1.[F:15][C:16]([F:24])([F:23])[C:17](=O)[CH2:18][C:19](=O)[CH3:20]>>[CH2:8]([S:7][C:5]1[N:6]=[C:2]2[N:1]=[C:19]([CH3:20])[CH:18]=[C:17]([C:16]([F:24])([F:23])[F:15])[N:3]2[N:4]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)SCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(C)=O)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by recrystallization from benzene-hexane
|
Type
|
CUSTOM
|
Details
|
to yield a tan solid, m.p. 83.5°-84.5° C
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2C(F)(F)F)C)=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |